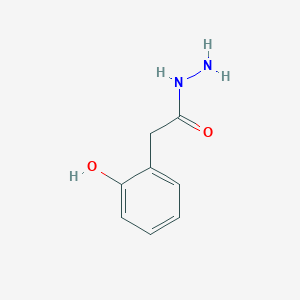

2-(2-Hydroxyphenyl)acetohydrazide

Descripción general

Descripción

2-(2-Hydroxyphenyl)acetohydrazide, also known as HPAH, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-(2-Hydroxyphenyl)acetohydrazide derivatives have been explored for their potential as corrosion inhibitors. A study by Singh et al. (2021) demonstrated the synthesis of environmentally benign corrosion inhibitors, including a derivative of this compound. They assessed their efficacy in protecting mild steel against corrosion in an acidic medium. Electrochemical techniques, microscopy, and computational simulations were employed to understand their protective abilities and interaction mechanisms with metal surfaces (Singh et al., 2021).

Nonlinear Optical Applications

The nonlinear optical properties of certain hydrazones, including derivatives of this compound, have been investigated for potential applications in optical devices. Naseema et al. (2010) synthesized three such compounds and analyzed their third-order nonlinear optical properties using a z-scan technique. These compounds displayed two-photon absorption and exhibited potential for use in optical power limiting, optical switches, and other applications (Naseema et al., 2010).

Anticancer Activity

Research has also delved into the anticancer potential of this compound derivatives. Salahuddin et al. (2014) conducted a study where they synthesized and characterized compounds derived from this compound and evaluated their in vitro anticancer efficacy. Some of these compounds showed moderate activity against various cancer cell lines (Salahuddin et al., 2014).

Antileishmanial Activity

Ahsan et al. (2016) synthesized a series of this compound analogues and assessed their antileishmanial activity against Leishmania donovani. The study highlighted the potential of these compounds as therapeutics for leishmaniasis, with some demonstrating promising activity without significant cytotoxicity (Ahsan et al., 2016).

Structural and Spectroscopic Studies

Structural and spectroscopic investigations have been carried out on various derivatives of this compound. Padmavathy & Devi (2013) conducted experimental and theoretical studies on the structural properties of a derivative, offering insights into its chemical behavior and potential applications in areas like microbiology (Padmavathy & Devi, 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Hydroxyphenyl)acetohydrazide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are involved in the detoxification and elimination of potentially harmful compounds in the body .

Mode of Action

This compound interacts with β-glucuronidase by inhibiting its activity . This interaction results in the reduction of the enzyme’s ability to metabolize glucuronides, thereby affecting the body’s detoxification process .

Biochemical Pathways

The inhibition of β-glucuronidase by this compound affects the glucuronidation pathway . This pathway is responsible for the conjugation and subsequent elimination of substances, including drugs and endogenous compounds, from the body . The downstream effects of this inhibition can lead to an accumulation of these substances, potentially resulting in toxicity .

Pharmacokinetics

Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of β-glucuronidase activity . This can lead to alterations in the metabolism and elimination of substances in the body, potentially affecting various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with β-glucuronidase . Furthermore, individual factors, such as a person’s age, health status, and genetic makeup, can also influence the compound’s efficacy and potential side effects .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 166.18

Cellular Effects

Some related compounds have shown significant inhibitory activity against the growth of tested bacterial strains

Molecular Mechanism

Related compounds have shown to exhibit dual fluorescence involving different decay pathways from the upper excited-state

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-3-1-2-4-7(6)11/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFPMLYICHHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286525 | |

| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22446-43-1 | |

| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HYDROXYPHENYL)ACETHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)

![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)

![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)